molecular formula C14H8F3NOS B4201709 2-(4-Trifluoromethoxy-phenyl)-benzothiazole CAS No. 831242-63-8

2-(4-Trifluoromethoxy-phenyl)-benzothiazole

Cat. No.: B4201709
CAS No.: 831242-63-8
M. Wt: 295.28 g/mol
InChI Key: AACILSQBJVPOHE-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxy-phenyl)-benzothiazole is a high-purity chemical reagent built around the privileged benzothiazole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The benzothiazole core is known for its versatile biological activities and its presence in compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties . This particular derivative, featuring a 4-trifluoromethoxy phenyl moiety at the 2-position, is a valuable intermediate for researchers exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The benzothiazole scaffold is a planar, fused bicyclic system containing nitrogen and sulfur heteroatoms, which allows it to engage in diverse non-covalent interactions with biological targets. This contributes to high binding affinity and target specificity, making it a versatile template for designing enzyme inhibitors and receptor modulators . The incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry, as this substituent can influence the compound's electronic properties, metabolic stability, and lipophilicity, thereby fine-tuning its pharmacological profile. Research on analogous benzothiazole-phenyl-based compounds has demonstrated their potential as inhibitors for key enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising polypharmacology approach for treating pain and inflammation . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NOS/c15-14(16,17)19-10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)20-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACILSQBJVPOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388054
Record name 2-(4-TRIFLUOROMETHOXY-PHENYL)-BENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831242-63-8
Record name 2-(4-TRIFLUOROMETHOXY-PHENYL)-BENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethoxy-phenyl)-benzothiazole typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromobenzothiazole under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxy-phenyl)-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-(4-Trifluoromethoxy-phenyl)-benzothiazole. Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines:

  • Mechanism of Action : The compound has been shown to interact with specific biological targets, enhancing its efficacy as an anticancer agent. For instance, it has been evaluated for its effects on pancreatic cancer cells, demonstrating synergistic effects when combined with established chemotherapeutics like gemcitabine .
  • Selectivity and Toxicity : Studies have assessed the selectivity of this compound against cancer versus normal cells. The selectivity index (SI) indicates its potential as a safer alternative in cancer therapy .

Target Prediction and Interaction Studies

Computational tools have been employed to predict potential biological targets for this compound. These studies suggest interactions with cannabinoid receptors and proteases, which may contribute to its observed antiproliferative effects .

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science:

  • Fluorescent Probes : The compound's unique structure allows it to be utilized as a fluorescent probe in various imaging techniques, particularly in biological studies .
  • Polymer Chemistry : Its chemical properties enable its use in developing advanced materials with specific functionalities, such as enhanced thermal stability and electrical conductivity.

Case Studies and Research Findings

Several case studies exemplify the applications of this compound:

StudyFocusFindings
Aiello et al. (2022)Anticancer ActivityDemonstrated significant antiproliferative effects against MCF-7 cell lines; GI50 values were notably low (0.57 µM) .
Kumbhare et al. (2019)CytotoxicityEvaluated cytotoxic activities against multiple human cell lines; identified structure-activity relationships that enhance anticancer properties .
Gabr et al. (2021)Antitumor PotentialExplored hydrazine derivatives based on benzothiazole; showed promising results against HeLa and COS-7 cell lines .

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxy-phenyl)-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Trifluoromethoxy-phenyl)-benzothiazole is unique due to its combination of a benzothiazole ring and a trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the development of new materials and pharmaceuticals .

Biological Activity

2-(4-Trifluoromethoxy-phenyl)-benzothiazole is a novel compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNS. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various applications in drug development. The benzothiazole core is known for its significant biological activity, which is further augmented by the trifluoromethoxy substitution.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit considerable antimicrobial activity against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives on cancer cells. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in pancreatic cancer models. A study demonstrated that certain derivatives exhibited a synergistic effect when combined with gemcitabine, enhancing their efficacy against cancer cells while minimizing toxicity to normal cells .

CompoundIC50 (µM)Cancer Cell Line
4l14.78AsPC-1
4l10.13BxPC-3
4l19.88Capan-2

The above table summarizes the IC50 values for compound 4l, a derivative closely related to this compound, demonstrating its potential as an anticancer agent.

The mechanism underlying the antiproliferative activity of benzothiazole derivatives involves multiple pathways. These compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways such as AKT and ERK . Additionally, they can modulate inflammatory cytokines like IL-6 and TNF-α, contributing to their dual-action as both anticancer and anti-inflammatory agents .

Case Studies

Several case studies have investigated the biological effects of benzothiazole derivatives:

  • Pancreatic Cancer Study : A series of benzothiazole derivatives were tested for their antiproliferative effects on pancreatic cancer cell lines. The study found that certain compounds significantly reduced cell viability compared to controls, with selectivity indices indicating lower toxicity towards normal fibroblast cells .
  • Inflammation and Cancer : Another study examined the dual action of benzothiazole derivatives on inflammation and cancer cell proliferation. The active compound B7 was reported to inhibit both inflammatory cytokine production and cancer cell growth across various lines, suggesting its potential as a therapeutic agent in treating conditions associated with both inflammation and cancer .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(4-trifluoromethoxy-phenyl)-benzothiazole?

Methodological Answer:
Synthesis optimization requires selecting appropriate catalysts and reaction conditions. For example, Cu catalysts (e.g., CuI) are critical for achieving high yields (up to 99% purity) in reactions involving diaminodiphenyldisulfide and substituted benzaldehydes . Key factors include:

  • Catalyst choice : Transition metals like Cu enhance reaction efficiency.
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on benzaldehyde derivatives improve yields compared to electron-donating groups (e.g., -OCH₃) .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) and reflux conditions are often optimal.

Advanced: How can Suzuki cross-coupling be applied to synthesize functionalized benzothiazole derivatives?

Methodological Answer:
Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups to the benzothiazole core. A typical protocol involves:

  • Substrate preparation : Use 2-(4-bromophenyl)-benzothiazole as the starting material .
  • Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in a 1:1 mixture of toluene/water.
  • Reaction monitoring : Track progress via TLC (toluene:ethyl acetate:formic acid = 5:4:1) and confirm purity via NMR and mass spectrometry .

Basic: What experimental methods are used to evaluate the fluorescence properties of benzothiazole derivatives?

Methodological Answer:
Fluorescence characterization involves:

  • Spectrophotometry : Measure emission spectra at concentrations of 10⁻⁴–10⁻⁵ M in methanol, with excitation at 330 nm .
  • Solvent effects : Polar solvents (e.g., methanol) enhance fluorescence intensity due to reduced aggregation.
  • Quantum yield calculation : Compare integrated emission intensities against a standard (e.g., quinine sulfate).

Advanced: How can design of experiments (DOE) improve corrosion inhibition studies for benzothiazole derivatives?

Methodological Answer:
DOE optimizes multivariate systems (e.g., inhibitor concentration, pH, temperature) efficiently:

  • Electrochemical impedance spectroscopy (EIS) : Model corrosion inhibition via equivalent circuits to quantify charge transfer resistance .
  • Factor screening : Use Plackett-Burman designs to identify significant variables (e.g., inhibitor adsorption kinetics).
  • Response surface methodology (RSM) : Predict optimal conditions (e.g., 85% inhibition efficiency at 0.5 mM concentration) .

Basic: How are benzothiazole derivatives screened for biological activity (e.g., antitumor, anti-HIV)?

Methodological Answer:
Standard protocols include:

  • In vitro assays : Test compounds against cell lines (e.g., Mycobacterium TB H37Rv) using microplate dilution methods .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., -NO₂, -SO₂CH₃) and compare IC₅₀ values .
  • Enzyme inhibition : Use fluorescence polarization to assess binding to targets like β-amyloid .

Advanced: How can researchers resolve contradictions in reported synthetic yields for benzothiazole derivatives?

Methodological Answer:
Discrepancies arise from substituent electronic effects and reaction conditions:

  • Electronic analysis : Electron-deficient aryl groups (e.g., -CF₃) yield higher conversions (94%) than electron-rich groups (e.g., -OCH₃, 68%) due to enhanced electrophilicity .
  • Catalyst recycling : Cu catalyst deactivation in prolonged reactions may explain yield drops; use fresh catalysts for reproducibility.
  • Validation : Cross-check purity via elemental analysis and ¹H/¹³C NMR .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical methods include:

  • Spectroscopy :
    • IR : Identify C=N (1669 cm⁻¹), C-S (657 cm⁻¹), and NO₂ (1586 cm⁻¹) stretches .
    • NMR : Confirm aromatic protons (δ 7.5–8.3 ppm) and substituent integration .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 326) .

Advanced: How do computational methods (e.g., molecular dynamics) enhance corrosion inhibition studies?

Methodological Answer:
Computational tools provide mechanistic insights:

  • Density functional theory (DFT) : Calculate adsorption energies and Fukui indices to predict inhibitor-metal interactions .
  • Molecular dynamics (MD) : Simulate inhibitor adsorption on Fe(110) surfaces to optimize orientation (e.g., planar vs. tilted) .
  • QSAR modeling : Correlate electronic parameters (e.g., HOMO-LUMO gap) with experimental inhibition efficiency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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